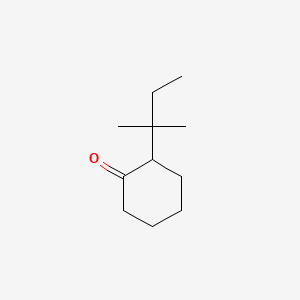

2-tert-Pentylcyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-Pentylcyclohexanone, also known as 4-tert-pentylcyclohexanone, is an organic compound with the molecular formula C11H20O. It is a cyclohexanone derivative where a tert-pentyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including the cosmetic industry as a masking and perfuming agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-pentylcyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl chloride in the presence of anhydrous ferric chloride as a catalyst. The reaction is typically carried out in a solvent such as 1,2-ethylene dichloride at a temperature range of 15-20°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation and other separation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-tert-Pentylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-pentyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-tert-Pentylcyclohexanone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the cosmetic industry as a masking and perfuming agent.

Mechanism of Action

The mechanism of action of 2-tert-pentylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, in the cosmetic industry, it acts as a masking agent by binding to odor receptors and neutralizing unpleasant smells .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but without the tert-pentyl group.

4-tert-Butylcyclohexanone: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

2-tert-Butylcyclohexanone: Another similar compound with a tert-butyl group at a different position on the cyclohexane ring.

Uniqueness

2-tert-Pentylcyclohexanone is unique due to the presence of the tert-pentyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and applications, making it valuable in specific industrial and research contexts .

Biological Activity

2-tert-Pentylcyclohexanone is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol. This compound is a ketone characterized by a cyclohexane ring substituted with a tert-pentyl group at the second position. Its unique structure contributes to its biological activities, which have been the subject of various studies.

Antimicrobial Properties

Research indicates that certain ketones, including this compound, exhibit antimicrobial properties. A study published in Frontiers in Plant Science discusses how similar compounds can induce resistance in plants against pathogens, suggesting a potential for this compound to influence microbial interactions in agricultural settings .

Insecticidal Effects

The biological activity of this compound extends to insecticidal properties as well. It has been noted that volatile organic compounds (VOCs) derived from plant materials can deter herbivorous insects and attract beneficial predators. The specific mechanisms by which these compounds operate often involve the disruption of insect olfactory receptors or the induction of stress responses in plants, ultimately leading to enhanced plant defense mechanisms .

Toxicological Profile

The safety and toxicity of this compound have been assessed through various toxicological studies. The compound's safety profile suggests low toxicity levels when used in controlled environments, but further research is necessary to fully understand its effects on human health and the environment. The National Center for Advancing Translational Sciences (NCATS) provides a comprehensive database on the compound's biological activities and safety information .

Data Table: Summary of Biological Activities

Case Study 1: Plant Resistance Mechanisms

In a study examining the role of pentyl leaf volatiles (PLVs), it was found that these compounds could enhance maize resistance against Colletotrichum graminicola, a significant pathogen affecting crop yields. The research highlighted that PLVs, which include structural analogs to this compound, activate specific defense pathways involving oxylipins—signaling molecules that modulate plant responses to stress .

Case Study 2: Insect Attraction and Repulsion

Another relevant study explored how certain VOCs, including those structurally related to this compound, influence insect behavior. The findings indicated that these compounds could repel harmful insects while attracting natural predators, thus supporting integrated pest management strategies in agriculture .

Properties

CAS No. |

5441-54-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(2-methylbutan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H20O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h9H,4-8H2,1-3H3 |

InChI Key |

HDPFRPKEWXMMQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.